2-Mercapto-1,3-benzoxazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

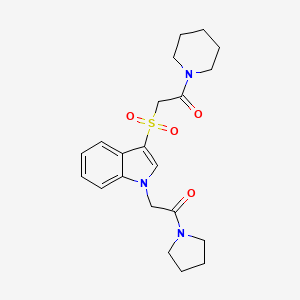

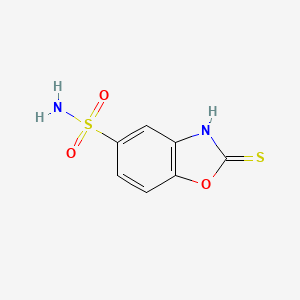

2-Mercapto-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound with the molecular formula C₇H₆N₂O₃S₂ and a molecular weight of 230.27 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Wirkmechanismus

Target of Action

The primary target of 2-Mercapto-1,3-benzoxazole-5-sulfonamide is human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . In humans, 12 catalytically active isoforms of hCAs have been identified, which differ in tissue distribution, kinetic properties, oligomeric arrangement, and sensitivity to inhibitors .

Mode of Action

This compound interacts with hCAs by inhibiting their activity . It has a novel binding mode to the enzyme active site . The active site of hCAs is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion .

Biochemical Pathways

hCAs are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism . By inhibiting hCAs, this compound can affect these biochemical pathways and their downstream effects .

Result of Action

The inhibition of hCAs by this compound can lead to changes in the physiological processes that these enzymes are involved in . This can result in molecular and cellular effects, potentially leading to therapeutic outcomes. The specific effects would depend on the particular hca isoform being targeted .

Biochemische Analyse

Biochemical Properties

2-Mercapto-1,3-benzoxazole-5-sulfonamide has been shown to interact with hCAs, a class of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . The compound exhibits a unique binding mode to the enzyme active site, which could pave the way for the development of selective CA inhibitors .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory action on hCAs . By inhibiting these enzymes, the compound can potentially influence various cellular processes, including pH regulation, gas exchange, ion transport, bone resorption, and fatty acid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of hCAs . The compound exhibits a peculiar binding mode, with the exocyclic sulfur pointing toward the exit of the active site cavity . This unique binding interaction is associated with the inhibitory potency of the compound .

Metabolic Pathways

Given its inhibitory action on hCAs, it may potentially influence the metabolic pathways regulated by these enzymes .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its interaction with hCAs, which can be classified into four different groups based on their sub-cellular localization , it is possible that the compound may be localized to similar cellular compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-1,3-benzoxazole-5-sulfonamide typically involves the condensation of 2-aminophenol with thiophosgene in the presence of a base . The reaction is carried out in an organic solvent such as tetrahydrofuran at low temperatures (0°C) to yield the desired product . Another method involves the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and ionic liquid catalysts, enhances the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercapto-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Mercapto-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Mercaptobenzoxazole: Similar in structure but lacks the sulfonamide group.

Benzoxazole: The parent compound without the mercapto and sulfonamide groups.

2-Aminobenzoxazole: Contains an amino group instead of a mercapto group.

Uniqueness

2-Mercapto-1,3-benzoxazole-5-sulfonamide is unique due to the presence of both mercapto and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its analogs .

Eigenschaften

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2/c8-14(10,11)4-1-2-6-5(3-4)9-7(13)12-6/h1-3H,(H,9,13)(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMGHROIQYCXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2797363.png)

![methyl 5-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate](/img/structure/B2797365.png)

![N-[(furan-2-yl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2797370.png)

![2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2797371.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide](/img/structure/B2797374.png)

![(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2797377.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2797381.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)